4-(4-(3-Chlorophenyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine
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Description
4-(4-(3-Chlorophenyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C22H23ClN6 and its molecular weight is 406.92. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(3-Chlorophenyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(3-Chlorophenyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(4-(3-Chlorophenyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine' involves the synthesis of intermediate compounds which are then used to form the final product. The key steps in the synthesis pathway include the synthesis of the pyrazolo[1,5-a]pyrimidine ring system, the introduction of the piperazine ring, and the introduction of the chlorophenyl group.
Starting Materials
2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine, 3-chloroaniline, piperazine, methyl iodide, sodium hydride, acetic anhydride, triethylamine, N,N-dimethylformamide, chloroacetyl chloride, sodium hydroxide, hydrochloric acid, sodium carbonate, ethanol
Reaction
Synthesis of 3-chloro-4-nitroaniline from 3-chloroaniline and nitric acid, Reduction of 3-chloro-4-nitroaniline to 3-chloroaniline using tin and hydrochloric acid, Synthesis of 4-(3-chlorophenyl)piperazine from 3-chloroaniline and piperazine, Alkylation of 2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine using methyl iodide and sodium hydride, Acetylation of 4-(3-chlorophenyl)piperazine using acetic anhydride and triethylamine, Introduction of the chloroacetyl group to the pyrazolo[1,5-a]pyrimidine ring system using chloroacetyl chloride and sodium hydroxide, Coupling of the acetylated piperazine and chloroacetylated pyrazolo[1,5-a]pyrimidine using N,N-dimethylformamide and triethylamine, Deprotection of the acetyl group using sodium carbonate and ethanol, Purification of the final product using column chromatography
properties
IUPAC Name |
6-[4-(3-chlorophenyl)piperazin-1-yl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6/c1-14-11-15(2)24-21-20(14)22-25-16(3)12-19(29(22)26-21)28-9-7-27(8-10-28)18-6-4-5-17(23)13-18/h4-6,11-13H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSYYWCGHRYKEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCN(CC4)C5=CC(=CC=C5)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(3-Chlorophenyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine |
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